![molecular formula C20H25NO5 B14338997 Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate CAS No. 101192-17-0](/img/structure/B14338997.png)
Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate is a complex organic compound with the following structural formula:
CH3CH2C(O)C(O)OCH2CH2C(O)OCH2C(O)OC9H6N
It contains two ester groups (diethyl propanedioate) linked to a quinoline ring via an ethoxy bridge. The quinoline moiety imparts interesting properties to this compound.
Vorbereitungsmethoden
Synthetic Routes::
Malonic Ester Synthesis:
Direct Esterification:
Industrial Production:: Industrial-scale production typically employs the malonic ester synthesis due to its efficiency and yield.
Analyse Chemischer Reaktionen
Reactivity: Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate is relatively stable but can undergo various reactions.
Common Reagents and Conditions:
Major Products: Hydrolysis produces the diacid, while alkylation results in alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The quinoline ring is found in many bioactive compounds, making this compound relevant for drug discovery.
Coordination Chemistry:
Photophysics: Quinoline derivatives exhibit fluorescence properties, useful in sensors and imaging.
Wirkmechanismus
Targets: The compound may interact with enzymes, receptors, or other biomolecules due to its quinoline moiety.
Pathways: Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of quinoline, ester, and ethoxy groups sets it apart.
Similar Compounds: Related compounds include ethyl quinoline carboxylates and other quinoline derivatives.
Eigenschaften
CAS-Nummer |
101192-17-0 |
|---|---|
Molekularformel |
C20H25NO5 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
diethyl 2-(1-ethoxy-2-quinolin-2-ylethyl)propanedioate |
InChI |
InChI=1S/C20H25NO5/c1-4-24-17(18(19(22)25-5-2)20(23)26-6-3)13-15-12-11-14-9-7-8-10-16(14)21-15/h7-12,17-18H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
BYZLJWVUMFJNHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC1=NC2=CC=CC=C2C=C1)C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


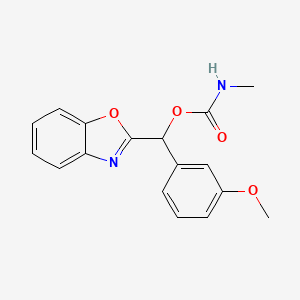
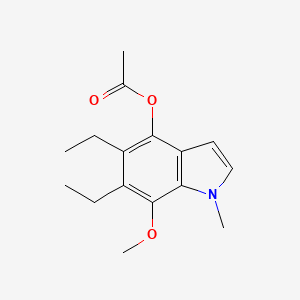
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
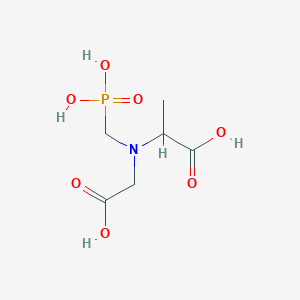
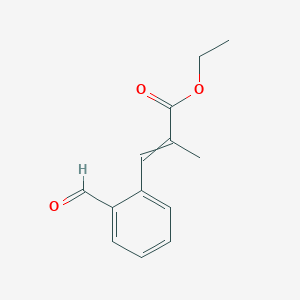
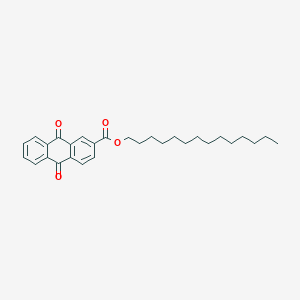

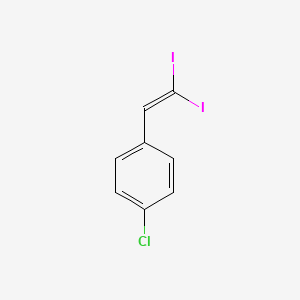
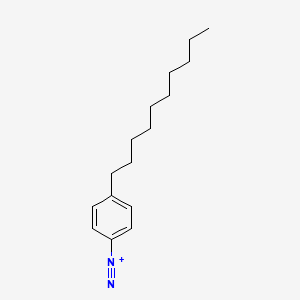
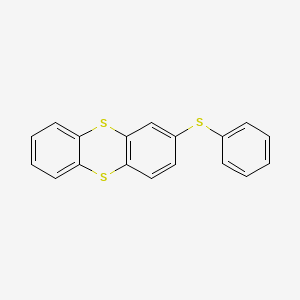

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

